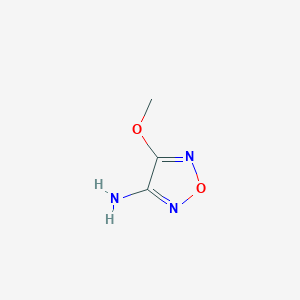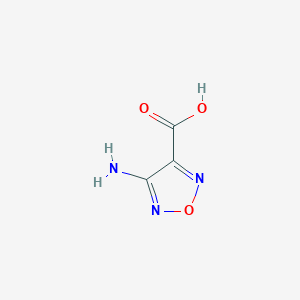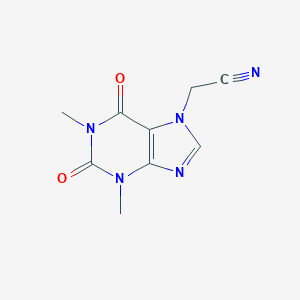
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile, also known as MP-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. MP-10 belongs to the family of pyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile also exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile research. One area of interest is the development of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile derivatives with improved pharmacological properties. Another area of interest is the study of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile involves the reaction of 4-methoxybenzaldehyde with 2-phenylacetonitrile in the presence of ammonium acetate and acetic acid to form 2-amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile. The reaction is carried out under reflux conditions for several hours and the resulting product is purified by recrystallization.
Scientific Research Applications
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
111253-25-9 |
|---|---|
Product Name |
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3O/c1-23-15-9-7-14(8-10-15)18-11-16(13-5-3-2-4-6-13)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22) |
InChI Key |
DDIVVCFYDLQKQB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)